BenchChemオンラインストアへようこそ!

Calteridol

thermodynamic stability constant calcium chelate gadolinium scavenging

Calteridol (CAS 132722-73-7), also referred to as H3HP-DO3A, is the 1:1 calcium complex of 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (HP-DO3A), a macrocyclic polyamino carboxylate chelator. It belongs to the class of macrocyclic tetraazacyclododecane-based ligands that form thermodynamically and kinetically stable complexes with trivalent lanthanide ions.

Molecular Formula C17H33CaN4O7+3
Molecular Weight 445.5 g/mol
CAS No. 132722-73-7
Cat. No. B1148332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalteridol
CAS132722-73-7
SynonymsCalteridol
Molecular FormulaC17H33CaN4O7+3
Molecular Weight445.5 g/mol
Structural Identifiers
SMILES[H+].CC(C[NH+]1CC[NH+](CC[NH+](CC[NH+](CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])[O-].[Ca+2]
InChIInChI=1S/C17H31N4O7.Ca/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26;/h14H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28);/q-1;+2/p+2
InChIKeyQTDIPNAZPWHKMZ-UHFFFAOYSA-P
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calteridol (CAS 132722-73-7): Macrocyclic HP-DO3A Calcium Complex for GBCA Excipient Sourcing and Formulation Development


Calteridol (CAS 132722-73-7), also referred to as H3HP-DO3A, is the 1:1 calcium complex of 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (HP-DO3A), a macrocyclic polyamino carboxylate chelator [1]. It belongs to the class of macrocyclic tetraazacyclododecane-based ligands that form thermodynamically and kinetically stable complexes with trivalent lanthanide ions [2]. Calteridol itself is the parent calcium complex from which the excipient-grade calteridol calcium (CAS 121915-83-1, a 3:2 Ca:ligand stoichiometric form) is derived; the latter is the formulation-critical excess-ligand excipient used in the FDA-approved gadolinium-based contrast agent (GBCA) ProHance® (gadoteridol injection) to scavenge trace free Gd³⁺ and prevent gadolinium release during product shelf-life and in vivo residence [3][4].

Why Calteridol Cannot Be Simply Replaced by Other Macrocyclic Calcium Chelates in GBCA Formulation


Although several macrocyclic polyamino carboxylate calcium complexes (e.g., Ca-DOTA, Ca-DO3A, Ca-butrol) share the same broad functional role as excess-ligand excipients in GBCA formulations, their thermodynamic stability constants with calcium and gadolinium differ markedly, producing measurable differences in gadolinium scavenging efficiency and in vivo transmetallation behavior [1][2]. The lower thermodynamic stability of the Ca-HP-DO3A complex (log K = 14.83) relative to Ca-DOTA (log K = 16.37) is a deliberate design feature, not a deficiency: it ensures that calcium can be readily displaced by any free Gd³⁺ ions while still providing sufficient calcium buffering to avoid hypocalcemia [1]. Furthermore, the formulation stoichiometry of calteridol calcium in ProHance® has been specifically optimized in registration-enabling studies; substituting an alternative calcium chelate excipient with a different Ca-Gd selectivity profile would require de novo bioequivalence and safety demonstration because in vivo gadolinium retention outcomes are tightly coupled to both the thermodynamic and kinetic properties of the specific ligand system [3].

Quantitative Differentiation Evidence for Calteridol: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Ca-HP-DO3A vs. Ca-DOTA: Thermodynamic Stability Difference Drives Selective Gd³⁺ Scavenging

The thermodynamic stability constant (log K) of the Ca-HP-DO3A complex (log K = 14.83, I = 0.1 M Me₄NCl, 298 K) is approximately 1.54 log units lower than that of Ca-DOTA (log K = 16.37, I = 0.1 M KCl, 298 K) [1]. This lower affinity for calcium is functionally advantageous in the GBCA formulation context: any free Gd³⁺ ion (log K for Gd-HP-DO3A = 23.8, log K for Gd-DOTA = 24.7) [1] will thermodynamically outcompete calcium for the ligand binding site, driving calcium displacement and Gd³⁺ sequestration. The 1.54 log unit difference between Ca-HP-DO3A and Ca-DOTA translates to an approximately 35-fold lower calcium affinity for the HP-DO3A system, meaning the thermodynamic driving force for transmetallation (Ca → Gd exchange) is substantially more favorable for calteridol than for the DOTA-based calcium excipient.

thermodynamic stability constant calcium chelate gadolinium scavenging excipient design

Gd-HP-DO3A (ProHance) vs. Gd-DTPA-BMA (Omniscan): 2.5-Fold Lower Gadolinium Retention in Human Bone Tissue

In a direct clinical comparison study, human bone tissue (femoral head) was harvested from patients undergoing hip arthroplasty 3–8 days after intravenous administration of 0.1 mmol/kg of either Gd-HP-DO3A (ProHance®, formulated with calteridol calcium as excipient) or Gd-DTPA-BMA (Omniscan®, a linear non-ionic GBCA) [1]. Inductively coupled plasma atomic emission spectroscopy (ICP-AES) revealed mean gadolinium retention of 0.466 ± 0.21 μg Gd/g bone for ProHance® versus 1.18 ± 0.42 μg Gd/g bone for Omniscan® [1]. Inductively coupled plasma mass spectroscopy (ICP-MS) confirmed this difference: 0.48 ± 0.27 μg Gd/g for ProHance® versus 2.85 ± 3.39 μg Gd/g for Omniscan® [1]. After excluding high/low outliers, the adjusted means were 0.45 ± 0.22 μg Gd/g (ProHance®) and 1.90 ± 0.62 μg Gd/g (Omniscan®) [1]. This represents an approximately 2.5- to 4-fold lower gadolinium deposition for the calteridol-containing formulation, attributable to the combined effects of the macrocyclic HP-DO3A ligand's kinetic inertness and the excess calteridol calcium excipient that scavenges any dissociated Gd³⁺ [1].

gadolinium retention bone tissue ICP-MS clinical safety transmetallation

ProHance Formulation Stoichiometry: Optimized Calteridol Calcium-to-Gadoteridol Molar Excess Ratio

The FDA-approved ProHance® formulation contains 279.3 mg/mL gadoteridol (0.5 mmol/mL, MW = 558.7 g/mol) and 0.23 mg/mL calteridol calcium (MW ≈ 923.1 g/mol for the 3:2 Ca:ligand form) [1][2]. This corresponds to a calteridol calcium molar concentration of approximately 0.00025 mmol/mL, yielding a calteridol calcium:gadoteridol molar ratio of approximately 1:2000 (0.05 mol% excess ligand) [1][2]. This precise ratio was established during the ProHance® development program to balance two competing requirements: (i) providing sufficient excess HP-DO3A ligand in a calcium-buffered form to chelate any free Gd³⁺ ions released during long-term storage or in vivo residence, and (ii) avoiding excessive free ligand that could deplete physiological calcium or zinc ions through transmetallation [3]. In contrast, linear GBCA formulations (e.g., Magnevist®, Omniscan®) require substantially higher excess chelate concentrations (typically 0.1–0.5% molar excess) due to the lower thermodynamic and kinetic stability of linear Gd complexes [3]. The optimized low-excess ratio enabled by calteridol's macrocyclic architecture is a direct manufacturing and safety advantage.

formulation stoichiometry excipient ratio excess ligand GBCA manufacturing

Gd-HP-DO3A Conditional Stability at Physiological pH: Quantitative Comparison with Linear Chelates

The conditional stability constant (log K' at pH 7.4) of Gd-HP-DO3A is 17.1, as determined by potentiometric methods [1]. This value reflects the effective thermodynamic stability under physiological conditions where competing protonation equilibria are accounted for. Comparative thermodynamic stability measurements indicate that at pH 7.4, only approximately 1 atom in 10¹⁷ of Gd would be dissociated from the HP-DO3A chelate at any given moment [2]. While the absolute thermodynamic stability constant (log K = 23.8) of Gd-HP-DO3A is slightly lower than that of Gd-DOTA (log K = 24.7) [3], the conditional stability at pH 7.4 does not differ proportionally because of differences in ligand protonation constants [3]. In contrast, linear chelates such as Gd-DTPA-BMA (Omniscan®) have conditional stability constants approximately 2–4 orders of magnitude lower under identical conditions, and their kinetic lability (dissociation half-life <5 minutes in the presence of physiological Zn²⁺) is orders of magnitude faster [1][4].

conditional stability constant physiological pH Gd release thermodynamic safety margin

Kinetic Inertness of Gd-HP-DO3A in Transmetallation: Rank-Order Comparison Across Clinical GBCAs

In a comparative transmetallation study using Zn²⁺ citrate as a competing ion at physiological pH, the rank order of kinetic stability was Gd-HP-DO3A > Gd-DTPA > Gd-DTPA-BIGA > Gd-DTPA-BMA [1]. Gd-HP-DO3A was found to be kinetically very inert in this assay, with transmetallation rates markedly slower than those of linear chelates [1][2]. In a separate ligand competition reaction study, the stability order was Gd-HP-DO3A > Gd-DTPA-BIGA > Gd-DTPA-BMA [1]. The kinetic inertness of Gd-HP-DO3A is fundamentally linked to the macrocyclic architecture of the HP-DO3A ligand—the same scaffold from which calteridol is derived [3]. This kinetic barrier to metal ion release is complementary to the thermodynamic stability: even under conditions where thermodynamics would predict some Gd³⁺ release, the dissociation kinetics of the macrocyclic complex are so slow (dissociation half-life on the order of hours to days under physiological challenge conditions) that significant free Gd³⁺ accumulation does not occur within the typical in vivo residence time of the contrast agent [2][3].

kinetic stability transmetallation zinc challenge dissociation rate

Calteridol Procurement and Application Scenarios: Where Quantitative Differentiation Drives Selection Decisions


Generic GBCA Formulation Development Requiring Demonstrated Bioequivalence in Gadolinium Retention

For ANDA filers developing a generic version of ProHance® (gadoteridol injection), sourcing calteridol calcium of appropriate stoichiometric specification (calcium ion content 0.9–1.1 equivalents for the 1:1 form or 1.5–1.8 equivalents for the 3:2 calteridol calcium form) is critical [1]. The 2.5–4 fold lower human bone gadolinium retention demonstrated by ProHance® versus Omniscan® in the pivotal White et al. (2006) study [2] establishes the safety benchmark against which any generic formulation must be compared. Substituting an alternative calcium chelate excipient (e.g., Ca-DOTA, Ca-DO3A) would require demonstrating equivalent in vivo gadolinium retention and transmetallation profiles, a costly and scientifically non-trivial undertaking given the 1.54 log unit difference in calcium affinity between Ca-HP-DO3A and Ca-DOTA [3].

High-Throughput GBCA Manufacturing with Optimized Excess-Ligand Stoichiometry

The ProHance® formulation establishes a calteridol calcium:gadoteridol molar ratio of approximately 1:2000 (0.05 mol% excess) [4], which is 2–10 fold lower than the excess ligand requirements of linear GBCA formulations [1]. For manufacturers scaling up GBCA production, this low excipient load translates directly into reduced raw material costs, simplified quality control (fewer impurity peaks from excipient degradation), and a wider formulation safety margin against transmetallation-mediated side effects. Procurement specifications should require calteridol calcium with purity ≥98% and documented traceability to pharmacopeial reference standards (USP or EP) for ANDA/NDA regulatory compliance .

Preclinical Toxicology Studies Comparing Macrocyclic vs. Linear GBCA Safety Profiles

In preclinical models of nephrogenic systemic fibrosis (NSF) and gadolinium tissue deposition, the macrocyclic Gd-HP-DO3A complex has consistently demonstrated the lowest levels of gadolinium retention and the most rapid elimination among all clinically used GBCAs [5]. Researchers designing comparative toxicology studies should include a calteridol-formulated GBCA arm as the macrocyclic reference standard, since the conditional stability constant (log K' = 17.1 at pH 7.4) [6] and the kinetic inertness ranking (Gd-HP-DO3A > Gd-DTPA > Gd-DTPA-BIGA > Gd-DTPA-BMA in Zn²⁺ transmetallation) [7] provide well-characterized quantitative benchmarks against which novel chelate systems can be evaluated.

Stability-Indicating Method Development and Forced Degradation Studies for GBCA Quality Control

Calteridol calcium reference standards are essential for developing stability-indicating HPLC methods that can resolve the active pharmaceutical ingredient (gadoteridol) from its calcium-complexed excipient and detect free HP-DO3A ligand as a degradation product [1]. The thermodynamic data—specifically the log K difference between Ca-HP-DO3A (14.83) and Gd-HP-DO3A (23.8) [3]—inform the design of forced degradation conditions: under acidic stress (pH < 4), the protonation of the ligand's carboxylate groups destabilizes both the Ca and Gd complexes, but the Ca complex dissociates first, releasing free HP-DO3A that can then be quantified as a purity-indicating peak. This sequential dissociation behavior is a method-development advantage specific to the calteridol/gadoteridol system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calteridol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.